1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Description
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound featuring a fused pyrrole-pyridine core with a sulfonyl chloride (-SO₂Cl) group at the 5-position. This functional group confers high reactivity, making it a critical intermediate in medicinal chemistry for synthesizing sulfonamides, kinase inhibitors, and other bioactive molecules . Its commercial availability (e.g., from Shandong Dongde New Materials Co.) underscores its industrial relevance in drug discovery and organic synthesis .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) |
InChI Key |
WHSYKGZAIHQKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Pyrrolo[2,3-b]pyridine
Method A: Sulfonylation of 5-Hydroxy or 5-Amino Derivatives
- Starting Material: Pyrrolo[2,3-b]pyridine derivatives bearing nucleophilic groups at position 5 (e.g., hydroxyl or amino groups).
- Reaction Conditions:
- Reagents: Chlorosulfonyl chloride or sulfonyl chlorides (e.g., benzenesulfonyl chloride).
- Catalyst: Pyridine or triethylamine as base.
- Solvent: Dichloromethane or chloroform.
- Temperature: Ambient or slightly cooled (0°C to room temperature).
- Procedure:
- Dissolve the pyrrolo[2,3-b]pyridine derivative in anhydrous dichloromethane.
- Add the sulfonyl chloride dropwise with stirring.
- Introduce a base such as pyridine to scavenge HCl generated.
- Stir for several hours, monitor by TLC.
- Work-up involves washing with water, drying, and purification.
This method is exemplified in patent literature where the sulfonyl chloride reacts with a nucleophilic site on the heterocycle to afford the sulfonyl chloride at the 5-position.
Multi-step Synthesis from 1H-Pyrrolo[2,3-b]pyridine
Method B: Functionalization Followed by Sulfonylation
- Step 1: Synthesis of the pyrrolo[2,3-b]pyridine core via cyclization of suitable precursors, such as 2-aminopyridines with α,β-unsaturated carbonyl compounds.
- Step 2: Selective halogenation or nitration at the 5-position using electrophilic aromatic substitution.
- Step 3: Conversion of the halogenated or nitrated intermediate into the sulfonyl chloride:
- Using chlorosulfonic acid or chlorosulfonyl derivatives.
- Alternatively, reaction with chlorosulfonyl chloride in the presence of a base.
This approach is supported by literature where the heterocyclic core is first functionalized at the 5-position, then transformed into the sulfonyl chloride.
Specific Example from Literature
A notable synthesis involves the sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine:
Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine
Reagent: Toluene-p-sulfonyl chloride (p-toluenesulfonyl chloride)
Catalyst: Tetrabutylammonium hydrogen sulfate (catalytic)
Solvent: Dichloromethane
Conditions: Reflux under nitrogen atmosphere
Procedure:
- Dissolve the heterocycle in dichloromethane.
- Add p-toluenesulfonyl chloride and catalyst.
- Reflux for 3 hours.
- Work-up involves filtration, washing, and purification.
This method yields the sulfonyl chloride derivative efficiently, with yields often exceeding 80%.
Data Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct sulfonylation | Pyrrolo[2,3-b]pyridine derivative with nucleophilic group | Sulfonyl chloride, pyridine or triethylamine | 0°C to room temperature | 70-90% | Simple, efficient |
| Halogenation + Sulfonylation | 5-Halo pyrrolo[2,3-b]pyridine | Chlorosulfonyl chloride | Reflux, inert atmosphere | 75-85% | Multi-step, selective |
| Cyclization + Sulfonylation | 2-Aminopyridine derivatives | Chlorosulfonic acid or chlorosulfonyl chloride | Reflux, inert atmosphere | 65-80% | Requires prior heterocycle synthesis |
Research Findings and Notes
- Selectivity: Sulfonylation at the 5-position is favored when the heterocycle has nucleophilic groups or halogen substituents at that position, facilitating electrophilic substitution.
- Reaction Optimization: Use of bases like pyridine or triethylamine enhances yields by scavenging HCl and preventing side reactions.
- Solvent Choice: Dichloromethane is preferred for its inertness and ease of removal; however, alternative solvents like chloroform or toluene are also effective.
- Safety Note: Chlorosulfonyl chloride is highly reactive and corrosive; proper handling and protective equipment are mandatory.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various oxidized or reduced derivatives .
Scientific Research Applications
While "1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride" is not explicitly detailed across the provided search results, the foundational "pyrrolo[2,3-b]pyridine" structure and its derivatives demonstrate diverse applications, particularly in medicinal chemistry. These applications stem from the ability of pyrrolo[2,3-b]pyridine derivatives to interact with various biological targets, making them useful in treating a range of conditions .
Scientific Research Applications
Pyrrolo[2,3-b]pyridine derivatives have been investigated for the following applications:
- Kinase Inhibition: Derivatives of pyrrolo[2,3-b]pyridine act as inhibitors of protein kinases, including IGF1, cdc7, Aurora 1-2, Src, Jnk, FAK, KDR, IR, and Tie2 . Kinase inhibition is valuable in oncology treatments, particularly for solid tumors .
- FGFR Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibit activity against Fibroblast Growth Factor Receptors (FGFRs) . As abnormal activation of FGFR signaling pathways plays a role in various types of tumors, targeting FGFRs is an attractive strategy for cancer therapy . For example, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- PDE4B Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives function as selective and potent inhibitors of phosphodiesterase 4B (PDE4B) . Selective PDE4B inhibitors may have therapeutic potential for CNS diseases .
- SGK-1 Kinase Inhibition: 1H-pyrrolo[2,3-b]pyridine compounds can inhibit SGK-1 kinase activity . SGK-1 kinase is involved in chronic renal disease, congestive heart failure, and cardiovascular remodeling .
- Immunomodulation: 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potential as immunomodulators .
Data Tables and Case Studies
- PDE4B Inhibition SAR Studies: In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, various compounds were synthesized and evaluated for their in vitro inhibitory activity against PDE4B . The results, expressed as IC50 values, showed that many derivatives exhibited moderate to good inhibition against PDE4B . For instance, one compound, 11h , significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli .
-
FGFR Inhibition Studies: A series of pyrrolo[2,3-b]pyrazine FGFR inhibitors were synthesized and tested for their ability to inhibit FGFR1 . Several compounds showed significant inhibition of FGFR1 at different concentrations . For example, compound 9 demonstrated more than 90% inhibition in the FGFR1 enzymatic assay at 1 μM .
Compound No. R FGFR1 Inhibition (%) 10 μM 9 90.5 17 92.1 - FGFR Inhibitory Activity: One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis and also significantly inhibited the migration and invasion of 4T1 cells .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Group Analysis
- Sulfonyl Chloride vs. Halogen Substituents : The sulfonyl chloride group in the target compound enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), whereas halogenated analogs like 5-bromo-6-chloro derivatives (e.g., CAS 1190321-59-5, 97% purity ) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura).
Data Tables
Table 1: Substituent Effects on Reactivity
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group at the 5-position. Its molecular formula is C₈H₈ClN₃O₂S, with a molecular weight of approximately 216.65 g/mol. This structure allows for versatile reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Notably, it has been identified as a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cancer progression and metastasis. The compound binds to active sites on target proteins, leading to inhibition of their activity and contributing to anti-proliferative effects on cancer cells .
Therapeutic Applications
This compound has shown promise in various therapeutic areas:
- Cancer Research : It has been studied for its potential in targeting fibroblast growth factor receptors (FGFRs), which are implicated in multiple tumor types. For instance, derivatives of this compound have demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC50 values indicating strong efficacy in inhibiting breast cancer cell proliferation .
- Kinase Inhibition : The compound's ability to inhibit SGK-1 kinase suggests potential applications in treating disorders associated with abnormal SGK-1 activity .
Research Findings
Numerous studies have explored the biological activity of this compound:
- Inhibition Studies : Interaction studies revealed that this compound effectively inhibits enzymes involved in cancer progression. For example, it was shown to inhibit c-Met receptor activity significantly .
- Cytotoxicity Assays : In vitro assays demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells .
- Pharmacokinetic Properties : Research indicates favorable pharmacokinetic profiles for derivatives of this compound, suggesting good bioavailability and metabolic stability .
Comparative Analysis
The following table summarizes selected derivatives related to this compound and their unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | Chlorine substitution at position 5 | Different reactivity patterns |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride | Methyl group at position 1 | Altered lipophilicity; potential bioactivity |
Case Studies
A notable case study involved the evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activities. Among these compounds, one derivative exhibited IC50 values as low as 7 nM against FGFR1 and showed significant inhibition of migration and invasion in breast cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride?
- Methodology : The synthesis typically involves sulfonylation of the pyrrolo[2,3-b]pyridine core using sulfonyl chlorides. A representative procedure involves reacting the parent heterocycle (e.g., 1H-pyrrolo[2,3-b]pyridine) with an aryl- or heteroarylsulfonyl chloride in the presence of a silver catalyst (e.g., AgOTf) under inert conditions (N₂) in nitrobenzene at elevated temperatures (~100°C). Reaction optimization focuses on controlling stoichiometry, temperature, and catalyst loading to achieve >70% yield .
- Key Steps :
- Protection of reactive positions (e.g., N1) to prevent side reactions.
- Sulfonyl chloride activation via silver-mediated electrophilic substitution.
- Purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl chloride position) and substituent integration. For example, the sulfonyl group deshields adjacent protons, observable in downfield shifts (~δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₅ClN₂O₂S: 216.64 g/mol) .
- Elemental Analysis : Ensures stoichiometric Cl and S content.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?
- Methodology : Competing halogenation or over-sulfonylation can occur due to the reactivity of the pyrrolo[2,3-b]pyridine core. Strategies include:
- Temperature Modulation : Lowering reaction temperature (e.g., 80°C) reduces decomposition but may prolong reaction time.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCE) improve solubility of intermediates, while nitrobenzene enhances electrophilic substitution .
- Catalyst Alternatives : Substituting AgOTf with milder catalysts (e.g., CuI) may reduce side-product formation .
- Validation : Monitor reaction progress via TLC or HPLC to identify optimal quenching points.
Q. What structural modifications to this compound enhance its stability or reactivity in coupling reactions?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Introducing EWGs (e.g., chloro, trifluoromethyl) at the 4-position stabilizes the sulfonyl chloride group against hydrolysis .
- Steric Hindrance : Bulky substituents (e.g., morpholinylmethyl) at adjacent positions reduce nucleophilic attack on the sulfonyl group .
- Experimental Design : Synthesize derivatives with systematic substitutions (e.g., 4-Cl, 5-CF₃) and compare hydrolysis rates via kinetic studies in aqueous/organic media.
Q. How do computational models explain the regioselectivity of sulfonylation at the 5-position versus the 3-position?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. The 5-position typically exhibits higher electron density due to resonance stabilization from the pyridine nitrogen .
- Molecular Docking : Compare binding affinities of 3- and 5-sulfonyl derivatives with target enzymes (e.g., kinases) to rationalize biological activity differences .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity of sulfonylated pyrrolo[2,3-b]pyridines?
- Methodology : Contradictions may arise from assay conditions (e.g., cell line variability) or impurities.
- Reproducibility : Validate activity across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols .
- Purity Verification : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude confounding effects from byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
